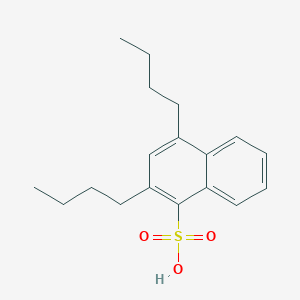
Naphthalenesulfonic acid, dibutyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalenesulfonic acid, dibutyl- is an organic compound with the molecular formula C18H24O3S. It belongs to the class of naphthalenesulfonic acids, which are derivatives of sulfonic acid containing a naphthalene functional unit. This compound is known for its applications in various industrial processes, particularly as a surfactant and dispersing agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalenesulfonic acid, dibutyl- is synthesized through a sulfonation condensation reaction. The process involves the reaction of naphthalene with butanol and concentrated sulfuric acid. The reaction conditions typically include elevated temperatures to facilitate the sulfonation process. After the initial reaction, the product is neutralized using sodium hydroxide or sodium carbonate to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of naphthalenesulfonic acid, dibutyl- follows a similar synthetic route but on a larger scale. The process involves continuous mixing and heating of the reactants in large reactors. The reaction mixture is then subjected to purification steps to remove any impurities and by-products, ensuring the final product meets the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalenesulfonic acid, dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
Naphthalenesulfonic acid, dibutyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in chemical reactions and formulations.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Widely used in the production of dyes, pigments, and as a dispersing agent in various industrial processes
Mecanismo De Acción
The mechanism of action of naphthalenesulfonic acid, dibutyl- primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and dispersion of substances. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions. The pathways involved include the disruption of lipid bilayers and the stabilization of colloidal systems .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonic acid: Another naphthalenesulfonic acid derivative with similar surfactant properties.
Naphthalene-1-sulfonic acid: Similar in structure but differs in the position of the sulfonic acid group.
Dinonylnaphthalenesulfonic acid: A related compound with longer alkyl chains, used as a corrosion inhibitor and phase-transfer catalyst
Uniqueness
Naphthalenesulfonic acid, dibutyl- is unique due to its specific alkyl chain length, which provides distinct surfactant properties. Its ability to act as a dispersing agent in various industrial applications sets it apart from other similar compounds.
Propiedades
Número CAS |
25377-92-8 |
|---|---|
Fórmula molecular |
C18H24O3S |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2,4-dibutylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-3-5-9-14-13-15(10-6-4-2)18(22(19,20)21)17-12-8-7-11-16(14)17/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,20,21) |
Clave InChI |
JCRNSBKSAQHNIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=C(C2=CC=CC=C21)S(=O)(=O)O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


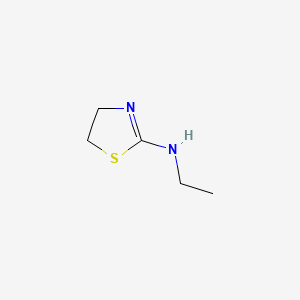
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
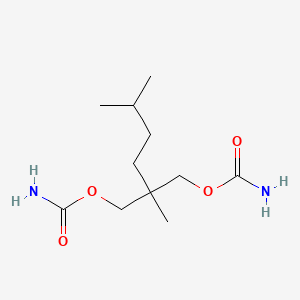
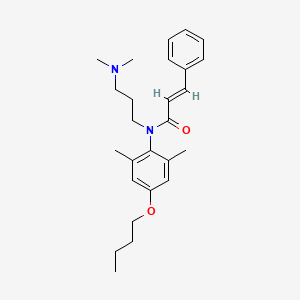
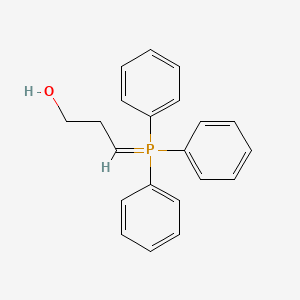
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)
![2,4,9,11-Tetraethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14706089.png)
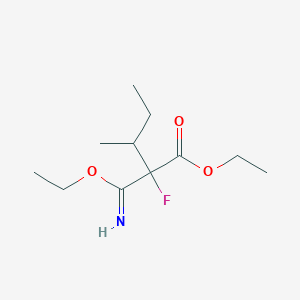
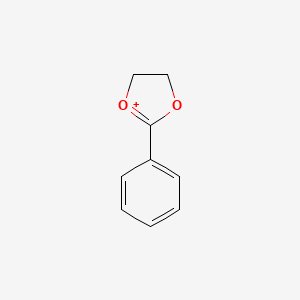
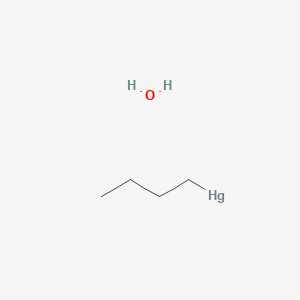
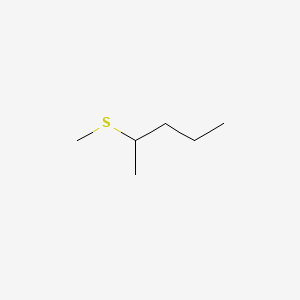

![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)

